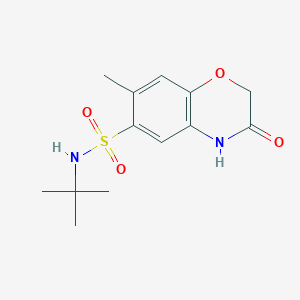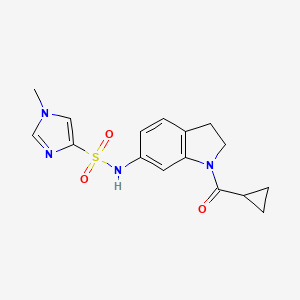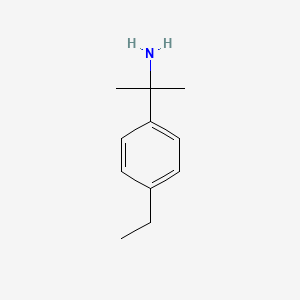
Ethyl n-(2-(2-(3-methoxyphenyl)hydrazono)-3-oxobutanoyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl n-(2-(2-(3-methoxyphenyl)hydrazono)-3-oxobutanoyl)carbamate, also known as ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate, is a chemical compound with the CAS Number: 52262-79-0 . It has a molecular weight of 290.28 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N4O4/c1-3-21-13(19)15-12(18)11(8-14)17-16-9-5-4-6-10(7-9)20-2/h4-7,16H,3H2,1-2H3,(H,15,18,19)/b17-11- . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them .Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl n-(2-(2-(3-methoxyphenyl)hydrazono)-3-oxobutanoyl)carbamate involves the condensation of 3-methoxybenzohydrazide with ethyl acetoacetate followed by the reaction of the resulting product with ethyl chloroformate and ammonium carbonate.", "Starting Materials": [ "3-methoxybenzohydrazide", "ethyl acetoacetate", "ethyl chloroformate", "ammonium carbonate" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzohydrazide with ethyl acetoacetate in ethanol to form ethyl 2-(2-(3-methoxyphenyl)hydrazono)-3-oxobutanoate.", "Step 2: Reaction of ethyl 2-(2-(3-methoxyphenyl)hydrazono)-3-oxobutanoate with ethyl chloroformate and ammonium carbonate in ethanol to form Ethyl n-(2-(2-(3-methoxyphenyl)hydrazono)-3-oxobutanoyl)carbamate." ] } | |
CAS-Nummer |
338400-93-4 |
Molekularformel |
C14H17N3O5 |
Molekulargewicht |
307.30 g/mol |
IUPAC-Name |
ethyl N-[3-hydroxy-2-[(3-methoxyphenyl)diazenyl]but-2-enoyl]carbamate |
InChI |
InChI=1S/C14H17N3O5/c1-4-22-14(20)15-13(19)12(9(2)18)17-16-10-6-5-7-11(8-10)21-3/h5-8,18H,4H2,1-3H3,(H,15,19,20) |
InChI-Schlüssel |
QXJSQPAOWFYPRB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC(=CC=C1)OC |
Kanonische SMILES |
CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC(=CC=C1)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2903513.png)
![1-ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2903514.png)
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide](/img/structure/B2903517.png)
![2-Chloro-1-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2903518.png)
![Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B2903520.png)
![ethyl 4-chloro-3-methyl-5-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}-6,7-dihydro-1H-indole-2-carboxylate](/img/structure/B2903521.png)
![7-acetyl-2-((2-chloro-6-fluorobenzyl)thio)-3-(o-tolyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2903522.png)
![N-Cyclopentyl-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2903523.png)

![1-[4-(Cyclohexylmethoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2903525.png)
![N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2903526.png)
![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2903527.png)
